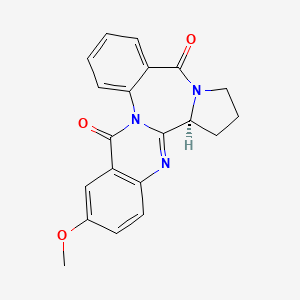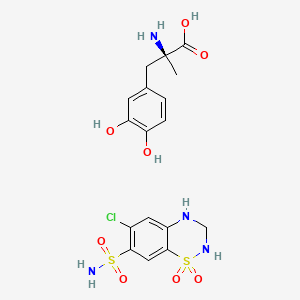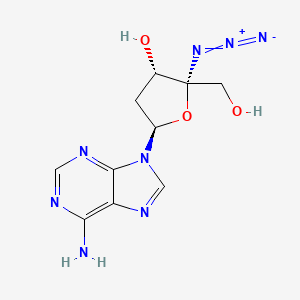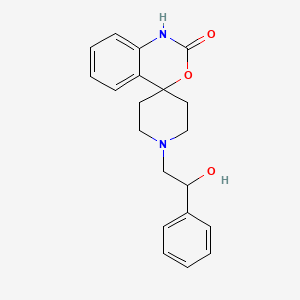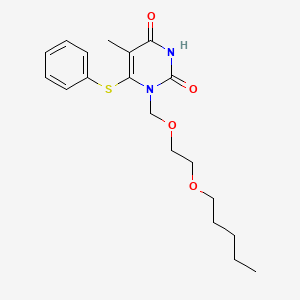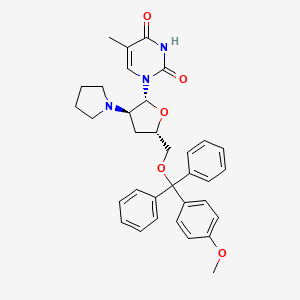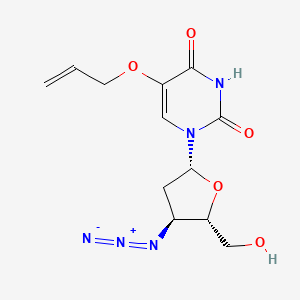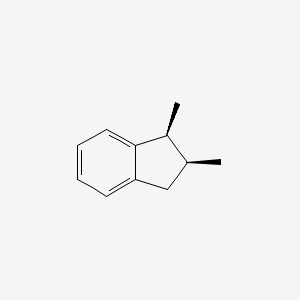
cis-1,2-Dimethylindane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,2-Dimethylindane: is an organic compound belonging to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring The “cis” configuration indicates that the two methyl groups attached to the cyclopentane ring are on the same side of the plane of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination and Dehydrobromination: One common method for synthesizing cis-1,2-Dimethylindane involves the bromination of 1,1-dimethylindene followed by dehydrobromination. The bromination step is typically carried out using bromine in a solvent such as carbon tetrachloride, resulting in a mixture of cis and trans isomers.
Disilylation Reactions: Another approach involves the disilylation of alkenes using silicon reagents such as disilanes, hydrosilanes, and silylborane reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and dehydrobromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Advanced separation techniques such as chromatography or crystallization are employed to isolate the desired cis isomer from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-1,2-Dimethylindane can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced indane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. For example, halogenation using bromine or chlorine can yield halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent such as carbon tetrachloride.
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: Reduced indane derivatives.
Substitution: Halogenated derivatives such as bromo- or chloro-indanes.
Aplicaciones Científicas De Investigación
cis-1,2-Dimethylindane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is used in studies of stereochemistry and molecular interactions due to its distinct cis configuration.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of cis-1,2-Dimethylindane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
trans-1,2-Dimethylindane: The trans isomer of 1,2-Dimethylindane, where the two methyl groups are on opposite sides of the plane of the ring.
1,2-Dibromoindane: A dibromo derivative of indane with bromine atoms at the 1 and 2 positions.
1,2-Dimethylcyclopentane: A cyclopentane derivative with methyl groups at the 1 and 2 positions.
Comparison:
cis-1,2-Dimethylindane vs. trans-1,2-Dimethylindane: The cis isomer has both methyl groups on the same side, leading to different physical and chemical properties compared to the trans isomer. This difference in spatial arrangement affects the compound’s reactivity and interactions with other molecules.
This compound vs. 1,2-Dibromoindane: The presence of bromine atoms in 1,2-Dibromoindane introduces additional reactivity, making it suitable for different types of chemical transformations compared to this compound.
This compound vs. 1,2-Dimethylcyclopentane: While both compounds have similar substitution patterns, the presence of the benzene ring in this compound imparts aromatic character, influencing its chemical behavior and applications.
Propiedades
Número CAS |
200426-03-5 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1 |
Clave InChI |
DIUGYPAVPJILFZ-IUCAKERBSA-N |
SMILES isomérico |
C[C@H]1CC2=CC=CC=C2[C@H]1C |
SMILES canónico |
CC1CC2=CC=CC=C2C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


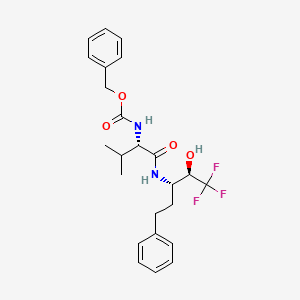
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)
